2-(Pentafluorosulfur)aniline
Overview
Description
2-(Pentafluorosulfur)aniline is an organic compound with the molecular formula C6H6F5NS It is characterized by the presence of a pentafluorosulfur group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorosulfur)aniline typically involves the introduction of the pentafluorosulfur group to an aniline derivative. One common method is the direct nucleophilic substitution of a halogenated aniline with a pentafluorosulfur reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes The nitration of benzene derivatives followed by reduction to the corresponding aniline is a common approach
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorosulfur)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and various halogenating agents.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pentafluorosulfur)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfur group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(pentafluorosulfur)aniline
- 2-Fluoro-5-(pentafluorosulfur)aniline
Uniqueness
2-(Pentafluorosulfur)aniline is unique due to the specific positioning of the pentafluorosulfur group on the aniline ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other similar compounds. The presence of multiple fluorine atoms also enhances its stability and potential for various applications.
Properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQAAOKNAPOLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678641 | |
Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246998-10-6 | |
Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminophenylsulphur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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